molecular formula C17H18FN3O4S B3943393 1-(2-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

1-(2-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

Cat. No.: B3943393
M. Wt: 379.4 g/mol
InChI Key: WACPCGLCQBHOAP-UHFFFAOYSA-N
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Description

1-(2-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-fluorobenzyl group and a 2-nitrophenylsulfonyl group. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, yielding different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or iron powder in acidic conditions can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperazine derivatives depending on the reagents used.

Scientific Research Applications

1-(2-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent due to its structural similarity to other biologically active piperazine derivatives.

    Biological Studies: It is used in studies to understand the interaction of piperazine derivatives with biological targets, including receptors and enzymes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl and nitrophenylsulfonyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-fluorobenzyl)piperazine: Lacks the nitrophenylsulfonyl group, which may result in different biological activities.

    4-[(2-nitrophenyl)sulfonyl]piperazine: Lacks the fluorobenzyl group, affecting its binding properties and applications.

    1-(2-chlorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine: Similar structure but with a chlorine atom instead of fluorine, which can influence its reactivity and biological effects.

Uniqueness

1-(2-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is unique due to the presence of both the fluorobenzyl and nitrophenylsulfonyl groups, which confer specific chemical and biological properties. The combination of these groups can enhance the compound’s stability, reactivity, and potential as a pharmacological agent.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4S/c18-15-6-2-1-5-14(15)13-19-9-11-20(12-10-19)26(24,25)17-8-4-3-7-16(17)21(22)23/h1-8H,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACPCGLCQBHOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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